1-[(2,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid
Overview
Description
Synthesis Analysis
While specific synthesis methods for “1-[(2,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid” are not available, it’s possible that it could be synthesized using methods similar to those used for related compounds. For example, the Suzuki–Miyaura cross-coupling reaction is a widely-used method for forming carbon-carbon bonds, and could potentially be used in the synthesis of this compound .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrole ring, a carboxylic acid group, and a 2,4-dichlorophenyl group. The pyrrole ring is a five-membered aromatic ring with one nitrogen atom . The 2,4-dichlorophenyl group consists of a phenyl ring (a six-membered aromatic ring) with chlorine atoms at the 2 and 4 positions .Scientific Research Applications
Synthesis and Pharmacological Activity
The reaction between specific pyrrole hydrochlorides and methyl 2-methoxyglicolate leads to the formation of compounds with notable pharmacological profiles. These compounds have been studied for their analgesic, anti-inflammatory, and neuropsychobehavioral effects, highlighting the versatile potential of pyrrole derivatives in therapeutic applications (Massa et al., 1989).
Antimicrobial Properties
Pyrrole derivatives have shown promise in antimicrobial applications. For instance, certain pyrrolopyridine analogs synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate displayed antibacterial activity in vitro, underscoring the potential of these compounds in combating bacterial infections (Toja et al., 1986). Another study synthesized a novel bicyclic thiohydantoin fused to pyrrolidine compound, revealing its antimicrobial activity against various bacterial strains, including Mycobacterium tuberculosis (Nural et al., 2018).
Organic Synthesis and Structural Analysis
Research has also focused on the synthesis of novel organic compounds and the analysis of their structures. For example, novel aziridine esters were synthesized through the addition of aromatic nitrogen heterocycles to a 2H-azirine-3-carboxylic ester, leading to compounds with potential applications in organic synthesis (Alves et al., 2000). Additionally, the incorporation of stable organic radicals into pyrrole units has been explored, aiming to develop semiconducting polymers with high spin multiplicity, thus opening new avenues in materials science (Domingo et al., 2000).
Future Directions
Given the limited information available on “1-[(2,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid”, future research could focus on elucidating its synthesis, properties, and potential applications. Pyrrole-containing compounds are of interest in various fields, including medicinal chemistry, due to their diverse biological activities .
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]pyrrole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c13-9-4-3-8(10(14)6-9)7-15-5-1-2-11(15)12(16)17/h1-6H,7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVKLDFAOJHTHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)O)CC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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